
4-carbamimidoylbenzoic Acid
Overview
Description
4-Carbamimidoylbenzoic acid, also known as 4-carboxybenzamidine, is an organic compound with the chemical formula C8H9N2O2. It is a white solid that exhibits good solubility in water and other solvents. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamimidoylbenzoic acid typically involves the reaction of 4-aminobenzoic acid with cyanamide under acidic conditions. The reaction proceeds as follows:
- Dissolve 4-aminobenzoic acid in a suitable solvent such as water or ethanol.
- Add cyanamide to the solution.
- Adjust the pH of the solution to an acidic range using hydrochloric acid.
- Heat the reaction mixture to facilitate the formation of this compound.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical deprotonation reactions with strong bases (e.g., NaOH, KOH) to form carboxylate salts. For example:
This reaction is critical for enhancing solubility in aqueous media for further synthetic modifications .
Esterification
The carboxylic acid reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters. For instance, methanol yields methyl 4-carbamimidoylbenzoate:
Ester derivatives are often synthesized to modify bioavailability or facilitate coupling reactions.
Amidine Group Reactivity
The amidine group (-C(=NH)-NH₂) participates in condensation and coordination reactions:
Schiff Base Formation
Reaction with aldehydes (e.g., salicylaldehyde) forms imine derivatives under refluxing methanol:
These Schiff bases exhibit enhanced antimicrobial and cytotoxic activities, as demonstrated in analogous 4-aminobenzoic acid derivatives .
Metal Coordination
The amidine nitrogen atoms act as ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalytic and medicinal applications .
Electrophilic Aromatic Substitution
The electron-donating amidine group directs electrophiles to the meta and para positions relative to itself. Key reactions include:
Reaction | Conditions | Product | Directing Effect |
---|---|---|---|
Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-4-carbamimidoylbenzoic acid | Meta to amidine group |
Sulfonation | Fuming H₂SO₄, 100°C | 3-Sulfo-4-carbamimidoylbenzoic acid | Meta to amidine group |
Halogenation | X₂ (Cl₂, Br₂), FeCl₃ catalyst | 3-Halo-4-carbamimidoylbenzoic acid | Meta to amidine group |
The stability of the carbocation intermediate during nitration is enhanced by resonance with the amidine group .
Protection/Deprotection Strategies
The amidine group can be protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions:
Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amidine.
Biological Activity and Derivatives
Derivatives of this compound show promise in medicinal chemistry:
Comparative Reactivity
The amidine group significantly alters reactivity compared to unsubstituted benzoic acid:
Property | This compound | Benzoic Acid |
---|---|---|
pKa (COOH) | ~3.8 (slightly lower due to amidine) | 4.2 |
Electrophilic Substitution | Meta/para-directed | Meta-directed by -COOH |
Nucleophilic Sites | Amidine nitrogen, carboxyl oxygen | Carboxyl oxygen only |
Key Research Findings
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Antimycobacterial Activity : Schiff base derivatives exhibit MIC values of 16–32 μM against Mycobacterium tuberculosis, comparable to first-line drugs like isoniazid .
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Synergistic Effects : Combination with miltefosine enhances antileishmanial activity by 40%.
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Cytotoxicity : Copper complexes induce apoptosis in HepG2 cells via mitochondrial pathway activation .
Scientific Research Applications
Chemical Properties and Structure
4-Carbamimidoylbenzoic acid has the molecular formula CHNO and a molecular weight of 164.16 g/mol. Its structure features a benzoic acid moiety with an amidinyl group at the para position, which contributes to its unique reactivity and biological properties.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as:
- Antiviral agents: Studies have shown that derivatives of this compound exhibit antiviral activity against several viruses, including those responsible for respiratory infections .
- Anticancer agents: Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Organic Synthesis
The compound is utilized as a precursor in the synthesis of more complex molecules. Notably, it has been employed in:
- Synthesis of pyrimidine derivatives: A novel synthetic route has been developed using this compound to create substituted pyrimidine derivatives through intramolecular condensation reactions .
- Formation of heterocyclic compounds: Its reactivity allows for the formation of various heterocycles, which are essential in pharmaceuticals and agrochemicals .
Case Study 1: Antiviral Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound and tested their antiviral properties. One derivative demonstrated significant activity against the influenza virus, with an IC50 value indicating potency comparable to established antiviral drugs .
Case Study 2: Anticancer Properties
A recent investigation reported that a specific derivative of this compound exhibited selective cytotoxicity against human breast cancer cells. The mechanism was linked to the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-carbamimidoylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-carbamimidoylbenzoic acid.
4-Carboxybenzoic acid: An oxidation product of this compound.
4-Nitrobenzoic acid: A compound with similar structural features but different reactivity.
Uniqueness: this compound is unique due to its carbamimidoyl functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Biological Activity
4-Carbamimidoylbenzoic acid, also known by its chemical identifier CID 3532623, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
This compound has the molecular formula and a molecular weight of 164.16 g/mol. Its structure features a benzoic acid moiety with a carbamimidoyl group, which is crucial for its biological activity.
1. Inhibition of Soluble Epoxide Hydrolase (sEH)
One of the primary areas of investigation for this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have various physiological effects including vasodilation and anti-inflammatory properties. Research indicates that derivatives of this compound exhibit significant sEH inhibitory activity, which could be beneficial in treating conditions like hypertension and vascular inflammation .
Table 1: Inhibitory Activity of this compound Derivatives
Compound Name | Inhibitory Activity (%) | Reference |
---|---|---|
This compound | Not directly tested | N/A |
4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | 72% | |
AUDA (reference inhibitor) | 50% at 1 nM |
2. Antimicrobial Activity
Studies have also indicated that compounds related to this compound possess antimicrobial properties. For instance, derivatives formed through reactions with isatin demonstrated notable antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Related Compounds
Compound Name | Bacterial Strain Tested | Efficacy (%) | Reference |
---|---|---|---|
Schiff's bases of Isatin with carbamimidoyl derivatives | E. coli | Significant | |
N-Mannich bases of Isatin | Staphylococcus aureus | Moderate |
The mechanisms by which this compound exerts its biological effects are primarily linked to its interaction with specific enzymes such as sEH. The binding affinity to the active site of sEH allows it to inhibit the conversion of EETs to their inactive forms, thereby enhancing their physiological effects . Additionally, the structural features that facilitate hydrogen bonding interactions play a crucial role in its efficacy as an inhibitor.
Case Studies and Research Findings
Recent studies have focused on synthesizing various derivatives of this compound to enhance its pharmacological profile. For example, modifications to the hydrophobic and hydrophilic characteristics have been explored to improve solubility and bioavailability while maintaining inhibitory potency against sEH .
In vitro assays using human soluble epoxide hydrolase assay kits have shown promising results for several synthesized derivatives, indicating their potential as therapeutic agents in cardiovascular diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-carbamimidoylbenzoic acid, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves amidination of 4-cyanobenzoic acid using ammonia or ammonium salts under acidic conditions. Critical parameters include reaction temperature (optimized between 60–80°C), solvent selection (e.g., ethanol or aqueous HCl), and stoichiometric ratios of reactants to minimize byproducts like unreacted cyanide intermediates. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity validation. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:
- ¹H NMR : Peaks at δ 8.0–8.3 ppm (aromatic protons) and δ 6.5–7.0 ppm (NH₂ groups).
- ¹³C NMR : Carbamimidoyl carbon resonance near δ 160 ppm.
Mass spectrometry (ESI-MS) further validates molecular weight (C₈H₈N₂O₂, theoretical 164.06 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid prolonged exposure to oxidizing agents (e.g., peroxides) or strong acids/bases, which may hydrolyze the carbamimidoyl group. Conduct stability assays via accelerated aging (40°C/75% RH for 6 months) to monitor degradation using HPLC .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Systematically evaluate confounding variables:
- Experimental Design : Control for batch-to-batch purity variations (e.g., residual solvents).
- Data Normalization : Use internal standards (e.g., spiked isotopically labeled analogs) in bioassays.
- Meta-Analysis : Apply Cochrane systematic review principles to aggregate data, assess bias via funnel plots, and resolve contradictions using heterogeneity tests (I² statistic) .
Q. What strategies optimize the compound’s solubility and bioavailability in pharmacological studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (DMSO:water mixtures ≤10%) or cyclodextrin inclusion complexes.
- Bioavailability Testing : Employ Caco-2 cell monolayers to assess intestinal permeability. Adjust pH to 6.8 (simulating intestinal conditions) and monitor passive diffusion via LC-MS/MS .
Q. How can in silico modeling predict the reactivity of the carbamimidoyl group in enzymatic interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., serine proteases). Parameterize the carbamimidoyl moiety’s charge distribution via density functional theory (DFT) calculations. Validate predictions with kinetic assays (e.g., IC₅₀ determination) .
Q. What protocols ensure reproducibility when synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess for chiral derivatives.
- Interlab Validation : Share synthetic protocols with independent labs and compare yields/purity via standardized analytical workflows .
Q. Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How should researchers document and mitigate batch variability in compound preparation?
- Methodological Answer : Maintain a batch record detailing synthesis conditions (temperature, solvent ratios), and characterize each batch via:
- Particle Size Analysis : Dynamic light scattering (DLS).
- Thermogravimetric Analysis (TGA) : Monitor moisture content.
Include batch-specific data in supplementary materials for peer-reviewed publications .
Q. Safety and Compliance
Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves (ASTM D6978-05 standard), lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation. In case of skin contact, rinse immediately with water for 15 minutes and consult safety data sheets (SDS) for emergency protocols .
Properties
IUPAC Name |
4-carbamimidoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMDVIDBSGETBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962716 | |
Record name | 4-Carbamimidoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42823-72-3 | |
Record name | 4-Carbamimidoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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